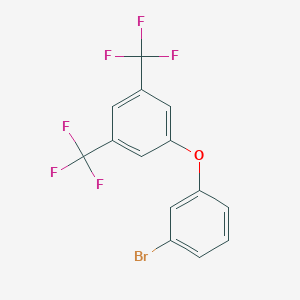
2-(p-Tolyl)but-1-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Tolyl)but-1-en-1-one is an organic compound with the molecular formula C11H12O. It is a member of the chalcone family, characterized by the presence of an α,β-unsaturated carbonyl system. This compound is known for its aromatic properties and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(p-Tolyl)but-1-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of benzeneacetyl chloride with α-ethyl-4-methylbenzene in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an ethanol solution at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-Tolyl)but-1-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields saturated alcohols or alkanes.
Substitution: Results in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(p-Tolyl)but-1-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(p-Tolyl)but-1-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(p-Tolyl)but-1-en-1-one can be compared with other chalcone derivatives:
Chalcone: The parent compound with a similar α,β-unsaturated carbonyl system.
4-Methylchalcone: A derivative with a methyl group on the aromatic ring.
2-(4-Methoxyphenyl)but-1-en-1-one: A compound with a methoxy group on the aromatic ring.
Uniqueness
This compound is unique due to the presence of the p-tolyl group, which can influence its reactivity and biological activity
Eigenschaften
Molekularformel |
C11H12O |
|---|---|
Molekulargewicht |
160.21 g/mol |
InChI |
InChI=1S/C11H12O/c1-3-10(8-12)11-6-4-9(2)5-7-11/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
YIXZOJGXMVFBRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


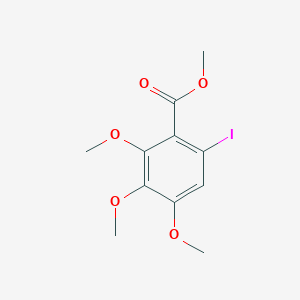
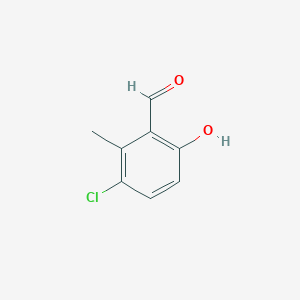
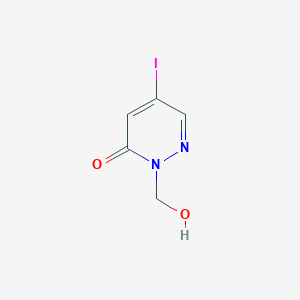

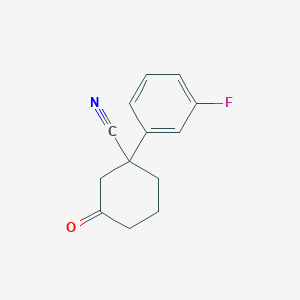
![2-Iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13099716.png)
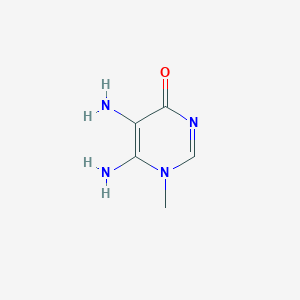
![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)
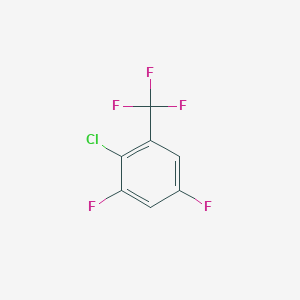
![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)
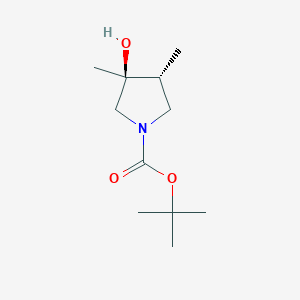
![4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine](/img/structure/B13099750.png)

